6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one
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Overview
Description
6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a thioxo group at the 2-position and a methoxyphenyl group at the 6-position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of 2-methoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and efficiency. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses and inflammation . Additionally, the compound may exert its effects through the inhibition of endoplasmic reticulum (ER) stress and apoptosis, contributing to its neuroprotective properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine
- 2-(2,4-bis(di(4-methoxyphenyl)methyl)-6-methylphenyl)-6-(1-(arylimino)ethyl)pyridine-cobalt dichloride
Uniqueness
6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit the NF-kB pathway and reduce ER stress sets it apart from other similar compounds, making it a promising candidate for further research and development in therapeutic applications.
Properties
IUPAC Name |
6-(2-methoxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-9-5-3-2-4-7(9)8-6-10(14)13-11(16)12-8/h2-6H,1H3,(H2,12,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIYLSFVNLCDBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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